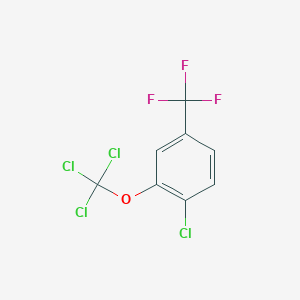
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3Cl4F3O and its molecular weight is 313.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene, also known by its CAS number 1417567-01-1, is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article reviews its biological activity, focusing on toxicity, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8Cl4F3O
- Molecular Weight : 319.83 g/mol
- Physical State : Liquid at room temperature
Toxicological Effects
Research indicates that this compound exhibits significant toxicological effects, particularly in mammalian models. Key findings include:
- Reproductive Toxicity : Inhalation exposure to high doses has been linked to adverse reproductive effects. Studies have shown stimulation indices (SI) indicating weak sensitization potential, with an effective concentration (EC3) of 31.8% for lymphocyte proliferation .
- Repeat Dose Toxicity : In a study involving repeated oral exposure in rodents, the chemical showed minimal to mild hepatotoxic effects at high doses. The no-observed-adverse-effect-level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects .
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of multiple halogen substituents which enhance its lipophilicity and potential for interaction with biological membranes. The trifluoromethyl group is known to influence the compound's reactivity and biological properties.
Study 1: In Vivo Toxicity Assessment
A comprehensive study assessed the toxicity of the compound in B6C3F1 mice through oral gavage at varying doses (0, 10, 50, 400, or 1000 mg/kg). The results indicated:
- Clinical signs included behavioral changes such as burrowing and face rubbing.
- Histopathological examination revealed hepatocellular hypertrophy at higher doses .
Study 2: Sensitization Potential
An LLNA (Local Lymph Node Assay) was conducted to evaluate sensitization potential. Female BALB/c mice were treated with different concentrations:
- SI values were recorded as 2.6 for 50%, 5.3 for 75%, and 5.3 for 100% concentrations.
- The EC3 value was established at 53.1%, confirming weak sensitization potential .
Comparative Toxicity Profile
| Endpoint | Observed Effect | NOAEL/EC3 Value |
|---|---|---|
| Reproductive Toxicity | Adverse effects at high inhalation doses | EC3: 31.8% |
| Repeat Dose Oral Toxicity | Mild hepatotoxicity | NOAEL: 50 mg/kg |
| Dermal Exposure | Increased vacuolization in adrenal cortex | NOAEL: 125 ppm |
Eigenschaften
IUPAC Name |
1-chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-5-2-1-4(7(13,14)15)3-6(5)16-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWIPYKIBOOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















